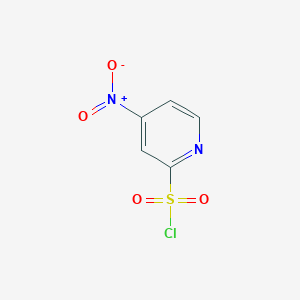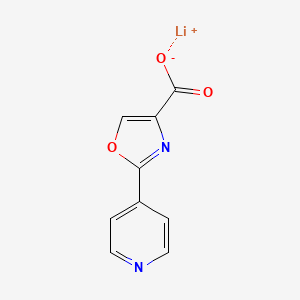![molecular formula C12H15IO B13563921 {[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
{[3-(Iodomethyl)cyclobutoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Iodomethyl)cyclobutoxy]methyl}benzene is an organic compound with the molecular formula C12H15IO It is characterized by the presence of an iodomethyl group attached to a cyclobutoxy ring, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Iodomethyl)cyclobutoxy]methyl}benzene typically involves the following steps:
Formation of the Cyclobutoxy Ring: The cyclobutoxy ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, where a suitable precursor is treated with iodine or an iodine-containing reagent.
Attachment to the Benzene Ring: The final step involves the coupling of the cyclobutoxy ring with the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[3-(Iodomethyl)cyclobutoxy]methyl}benzene can undergo oxidation reactions, where the iodomethyl group is converted to a hydroxyl or carbonyl group.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[3-(Iodomethyl)cyclobutoxy]methyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of iodomethyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its derivatives could be investigated for their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of {[3-(Iodomethyl)cyclobutoxy]methyl}benzene involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological or therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(Bromomethyl)cyclobutoxy]methyl}benzene
- {[3-(Chloromethyl)cyclobutoxy]methyl}benzene
- {[3-(Fluoromethyl)cyclobutoxy]methyl}benzene
Uniqueness
{[3-(Iodomethyl)cyclobutoxy]methyl}benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H15IO |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
[3-(iodomethyl)cyclobutyl]oxymethylbenzene |
InChI |
InChI=1S/C12H15IO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clé InChI |
DQJGJMMLJHPVKJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OCC2=CC=CC=C2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)



![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)

![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)

